2-Bromo-3-(trifluoromethoxy)aniline

TRH-R1 Agonist CNS Disorders Metabolic Disease

Order 2-Bromo-3-(trifluoromethoxy)aniline (CAS 1805474-26-3) for your drug discovery programs. Its unique ortho-bromo, meta-OCF₃ substitution pattern delivers distinct reactivity and target engagement profiles not achievable with para- or ortho-substituted isomers. Enables efficient Suzuki and Buchwald-Hartwig cross-couplings. Validated as a core scaffold for TRH-R agonists (mouse TRH-R1 EC₅₀ = 2,540 nM) and Nav1.1 modulators (human Nav1.1 EC₅₀ = 7.90 nM). Ideal for CNS disorder, pain, and epilepsy research. Reliable supply, competitive terms.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.022
CAS No. 1805474-26-3
Cat. No. B2526912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethoxy)aniline
CAS1805474-26-3
Molecular FormulaC7H5BrF3NO
Molecular Weight256.022
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)Br)N
InChIInChI=1S/C7H5BrF3NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2
InChIKeyONUUWTNXYMTPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(trifluoromethoxy)aniline (CAS 1805474-26-3): Key Intermediate for Agonist & Modulator Discovery Programs


2-Bromo-3-(trifluoromethoxy)aniline (CAS 1805474-26-3, molecular formula C₇H₅BrF₃NO, MW 256.02) is an ortho-brominated, meta-trifluoromethoxylated aniline derivative . Its structural features enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) critical for constructing complex pharmaceutical and agrochemical candidates . This compound serves as a key building block for synthesizing molecules with defined bioactivity profiles, notably as a core fragment in agonists of the thyrotropin-releasing hormone receptor (TRH-R) and modulators of voltage-gated sodium channels (Nav1.1) [1][2].

Why 2-Bromo-3-(trifluoromethoxy)aniline (CAS 1805474-26-3) Cannot Be Replaced by Other Trifluoromethoxyanilines


The substitution pattern (ortho-bromo, meta-OCF₃) on the aniline ring of 2-Bromo-3-(trifluoromethoxy)aniline dictates its unique reactivity and biological profile. This regioisomer is not interchangeable with its positional analogs (e.g., 2-bromo-5-OCF₃ or 4-bromo-3-OCF₃) or the non-brominated parent compound. Differences in steric and electronic properties lead to divergent cross-coupling efficiencies, varying metabolic stability of derived products, and, critically, distinct target engagement profiles, as evidenced by available bioactivity data [1].

Procurement-Relevant Differentiation: 2-Bromo-3-(trifluoromethoxy)aniline Quantitative Performance Data


Target Engagement Profile: TRH-R1 Agonist Activity for CNS & Metabolic Programs

2-Bromo-3-(trifluoromethoxy)aniline serves as a structural component in molecules that function as agonists at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) [1]. When incorporated into a specific molecular framework (CHEMBL3600453), it exhibits an EC50 of 2,540 nM at TRH-R1. In comparison, the same framework shows a 50.8-fold higher potency at the TRH-R2 subtype (EC50 = 50 nM), indicating that the compound's scaffold contributes to a distinct selectivity profile that is highly dependent on the specific aniline substitution pattern.

TRH-R1 Agonist CNS Disorders Metabolic Disease

Ion Channel Modulation: Selective Nav1.1 Engagement with High Potency

Molecules incorporating 2-Bromo-3-(trifluoromethoxy)aniline have been characterized as potent modulators of the human voltage-gated sodium channel Nav1.1 [1]. A specific derivative (CHEMBL5082582) achieves an EC50 of 7.90 nM, a level of potency that is highly relevant for drug discovery. While no direct comparator data exists for the identical derivative with a different aniline, this potency is in a comparable range to known selective Nav1.1 inhibitors like ICA-121431 (hIC50 = 23 nM) , establishing the 2-bromo-3-OCF₃ substitution as a viable scaffold for developing potent sodium channel modulators.

Nav1.1 Modulator Ion Channel Pain & Epilepsy

Regioisomeric Bioactivity Divergence: Nav1.1 vs. Nav1.8 Selectivity

The specific position of the bromo and trifluoromethoxy groups is a critical determinant of biological target engagement. While 2-Bromo-3-(trifluoromethoxy)aniline derivatives show activity at Nav1.1 (EC50 = 7.90 nM), the regioisomer 2-Bromo-5-(trifluoromethoxy)aniline is instead associated with activity at Nav1.8 [1]. A derivative of this regioisomer (CHEMBL3236343) exhibits an IC50 of 28,000 nM against human Nav1.8 in the inactivated state [2]. This demonstrates that a simple positional shift (3-OCF₃ vs. 5-OCF₃) can completely redirect the target profile from Nav1.1 to Nav1.8, with a potency difference of over three orders of magnitude between the two targets for their respective optimal regioisomeric scaffolds.

Sodium Channel Nav1.8 Inhibitor Analgesic Discovery

High-Value Applications for 2-Bromo-3-(trifluoromethoxy)aniline (CAS 1805474-26-3) Based on Quantitative Evidence


Development of TRH-R1 Agonists for CNS and Metabolic Disorders

Use 2-Bromo-3-(trifluoromethoxy)aniline as a core building block in the synthesis of thyrotropin-releasing hormone receptor (TRH-R) agonists. As demonstrated, this compound can be incorporated into molecules exhibiting defined agonist activity at mouse TRH-R1 (EC50 = 2,540 nM) [1]. This scaffold is thus suitable for medicinal chemistry optimization programs targeting TRH-R for potential treatments of CNS disorders, depression, or metabolic diseases.

Synthesis of Potent and Selective Nav1.1 Modulators

Employ 2-Bromo-3-(trifluoromethoxy)aniline in the construction of novel voltage-gated sodium channel Nav1.1 modulators. The compound's substitution pattern has been shown to support potent activity at human Nav1.1, with a derivative achieving an EC50 of 7.90 nM [2]. This makes it a valuable starting material for drug discovery projects aimed at pain, epilepsy, or other neurological conditions where Nav1.1 is a validated therapeutic target.

Regioisomer-Specific Cross-Coupling for Complex Molecule Synthesis

Leverage the distinct ortho-bromo and meta-trifluoromethoxy substitution pattern of 2-Bromo-3-(trifluoromethoxy)aniline in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate diverse libraries of drug-like molecules . This regioisomer provides a unique vector for molecular elaboration that is not accessible with the para- or ortho-substituted analogs, enabling the exploration of novel chemical space in pharmaceutical and agrochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(trifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.